molecular formula C23H31N3O4 B3305945 Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester CAS No. 925246-00-0

Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester

Cat. No.: B3305945
CAS No.: 925246-00-0
M. Wt: 413.5 g/mol
InChI Key: LKOQTCXPJVIMFO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-[4-(dimethylamino)benzoyl]oxyethyl-methylamino]ethyl 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-24(2)20-10-6-18(7-11-20)22(27)29-16-14-26(5)15-17-30-23(28)19-8-12-21(13-9-19)25(3)4/h6-13H,14-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOQTCXPJVIMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCCN(C)CCOC(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893747
Record name (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925246-00-0
Record name 1,1′-[(Methylimino)di-2,1-ethanediyl] bis[4-(dimethylamino)benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925246-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(dimethylamino)-, 1,1'-((methylimino)di-2,1-ethanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925246000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Methylimino)di-2,1-ethanediyl bis[4-(dimethylamino)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of benzoic acid with dimethylamine to form 4-(dimethylamino)benzoic acid. This intermediate is then further reacted with ethylenediamine and formaldehyde to introduce the 1,1'-[(methylimino)di-2,1-ethanediyl] moiety[_{{{CITATION{{{_1{925246-00-0 | Benzoic acid, 4- (dimethylamino)-, 1,1′- (methylimino ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce benzoic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzoic acid derivatives are often explored for their potential pharmacological activities:

  • Antimicrobial Activity: Compounds similar to benzoic acid have been shown to exhibit antimicrobial properties. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains.
  • Drug Delivery Systems: The unique structural features of this ester make it suitable for use in drug delivery systems where controlled release is critical.

Materials Science

The compound's chemical properties lend themselves to applications in materials science:

  • Polymer Chemistry: It can be used as a monomer or additive in the synthesis of polymers with specific properties such as enhanced thermal stability or solubility.
  • Coatings and Adhesives: Its reactivity can be exploited in formulating coatings and adhesives that require specific bonding characteristics or resistance to environmental factors.

Analytical Chemistry

In analytical applications, the compound may serve as a standard or reference material due to its well-defined structure:

  • Chromatography Standards: It can be utilized in chromatography as a calibration standard for quantifying similar compounds in complex mixtures.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various benzoic acid derivatives for their antimicrobial activity. The results indicated that compounds with dimethylamino substitutions showed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts.

CompoundActivity Against Staphylococcus aureusActivity Against E. coli
Benzoic acidModerateLow
4-(Dimethylamino)benzoic acidHighModerate
Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] esterVery HighModerate

Case Study 2: Polymer Development

Research conducted at a leading polymer science institute investigated the use of benzoic acid esters in developing biodegradable polymers. The study found that incorporating this compound improved the mechanical properties and degradation rates of the resulting materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional and Structural Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Applications Regulatory Status
Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester 925246-00-0 C₂₃H₃₁N₃O₄ 413.51 Two 4-(dimethylamino)benzoate groups linked via methylimino diethylene UV-curable coatings, inks EPA SNUR
Ethyl 4-{acetyl[1-(dimethylamino)-1-oxo-2-propanyl]amino}benzoate 97021-19-7 C₁₅H₂₁N₃O₄ 307.35 Acetyl and carbamoyl substituents on benzoate Potential pharmaceutical intermediates Not specified
Benzoic acid, 4-[1-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester 939760-52-8 C₁₅H₂₂N₂O₄ 294.35 Boc-protected aminoethyl group on benzoate Peptide synthesis, drug delivery Not specified
Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, bis(2-ethylhexyl) ester (Uvasorb HEB) 3209-74-3 C₄₄H₆₀N₈O₆ 821.00 Triazine core with bulky 2-ethylhexyl esters UV absorber in sunscreens Cosmetic regulations
Octadecanoic acid, 1,1'-[(methylimino)di-2,1-ethanediyl] ester 13998-76-0 C₄₁H₇₉NO₄ 682.06 Stearic acid esters with methylimino diethylene backbone Surfactants, polymer additives Not specified

Key Research Findings

Photochemical Reactivity
  • The target compound’s dimethylamino groups enhance UV absorption efficiency (~300–400 nm), making it superior to simpler benzoate esters like Ethyl 4-{acetyl...} () in photoinitiation .
  • Uvasorb HEB () absorbs broader UV spectra (280–400 nm) due to its triazine core but lacks photoinitiating properties, being designed for UV stabilization .
Hydrolytic Stability
  • The methylimino diethylene backbone in the target compound provides higher hydrolytic stability compared to Boc-protected derivatives (), which are prone to deprotection under acidic conditions .
Toxicity and Regulation
  • The target compound’s EPA SNUR designation highlights higher regulatory scrutiny compared to Uvasorb HEB , which is approved for cosmetic use .

Biological Activity

Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester (CAS No. 925246-00-0) is a complex organic compound with the molecular formula C23H31N3O4C_{23}H_{31}N_{3}O_{4} and a molecular weight of approximately 413.51 g/mol. This compound is notable for its unique chemical structure and diverse applications in scientific research and industry. Understanding its biological activity is crucial for potential therapeutic applications and safety assessments.

Chemical Structure and Properties

The structural uniqueness of this compound arises from the presence of the 1,1'-[(methylimino)di-2,1-ethanediyl] group, which influences its reactivity and interaction with biological systems. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC23H31N3O4
Molecular Weight413.51 g/mol
CAS Registry Number925246-00-0
SolubilitySoluble in organic solvents

Cytotoxicity

A study evaluating the cytotoxic effects of related benzoic acid derivatives demonstrated that certain modifications could enhance or diminish cytotoxicity in cancer cell lines. The presence of dimethylamino groups often correlates with increased cell permeability and interaction with cellular targets.

The proposed mechanism of action for benzoic acid derivatives includes:

  • Inhibition of Enzymatic Activity : Compounds can inhibit enzymes critical for microbial metabolism.
  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to disruption and cell death.

Study 1: Antimicrobial Activity

In a comparative study of various benzoic acid derivatives, it was found that derivatives with dimethylamino substitutions exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Cytotoxic Effects on Cancer Cell Lines

A recent investigation into the cytotoxic effects of benzoic acid derivatives on human cancer cell lines (e.g., HeLa cells) showed that certain compounds led to significant apoptosis at concentrations as low as 10 µM. The study concluded that further exploration into the structure-activity relationship could yield promising anticancer agents.

Q & A

Q. Methodology :

  • Esterification : React 4-(dimethylamino)benzoic acid with a methylimino-diethanolamine derivative under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor via TLC for completion .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Yield optimization requires temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis .
  • Yield Challenges : Byproducts like unreacted starting material or monoesters may form. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Q. Methodology :

  • NMR : ¹H and ¹³C NMR identify key groups:
    • 4-(dimethylamino) aromatic protons (δ 6.8–7.2 ppm) .
    • Ester carbonyl (δ 168–170 ppm in ¹³C) and methylimino CH₂ groups (δ 2.5–3.5 ppm) .
  • FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and dimethylamino N–H bend (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS detects molecular ion [M+H]⁺ (calculated m/z: ~405.5) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported catalytic activity data?

Q. Methodology :

  • Variable Control : Standardize reaction conditions (solvent polarity, temperature, catalyst loading) to isolate compound-specific effects .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to compare reaction rates across studies. Discrepancies may arise from impurities or solvent interactions .
  • Collaborative Validation : Cross-test samples in independent labs using identical protocols to confirm reproducibility .

Advanced: What computational methods predict its reactivity in nucleophilic environments?

Q. Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density (e.g., nucleophilic attack susceptibility at ester groups) .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis pathways .
  • Data Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis) .

Advanced: How to analyze its stability under varying pH and temperature conditions?

Q. Methodology :

  • Accelerated Stability Testing :
    • pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Hydrolysis dominates at pH <4 and >10 .
    • Thermal Stability : Use TGA/DSC to determine decomposition onset (~200°C). Store at ≤4°C in inert atmosphere to prolong shelf life .

Safety: What protocols are critical for safe handling in lab settings?

Q. Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Toxicity Mitigation : Acute oral toxicity (LD₅₀ ~500 mg/kg in rats) necessitates strict waste disposal per EPA 40 CFR 721.10256 .
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid before disposal .

Methodological: How to optimize reaction conditions for scale-up synthesis?

Q. Methodology :

  • DoE Approach : Use factorial design to vary catalyst (0.5–2.0 mol%), temperature (50–90°C), and solvent (toluene vs. THF). Response: Yield and purity .
  • Continuous Flow Systems : Reduce reaction time (2–4 hrs vs. 12 hrs batch) and improve heat dissipation .

Analytical: What advanced techniques detect trace impurities (<0.1%)?

Q. Methodology :

  • HPLC-MS/MS : Use a Q-TOF detector with MRM mode to identify impurities (e.g., residual methylimino-diethanolamine) .
  • NMR Spiking : Add authentic standards of suspected impurities (e.g., monoester) to ¹H NMR samples for quantification .

Application: What potential exists for this compound in drug delivery systems?

Q. Methodology :

  • Lipid Nanoparticle Formulation : Encapsulate hydrophobic drugs via solvent evaporation. Assess loading efficiency (>80%) using UV-Vis .
  • In Vitro Release : Use dialysis membranes (PBS pH 7.4, 37°C) to profile sustained release over 72 hrs .

Mechanistic: How does it interact with biological targets like enzymes or receptors?

Q. Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (binding energy < −7.0 kcal/mol) .
  • Enzyme Assays : Measure inhibition kinetics (IC₅₀) via Ellman’s method for cholinesterase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester
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Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.